molecular formula C22H20F3N7O3S B14014825 N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide

N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide

Cat. No.: B14014825
M. Wt: 519.5 g/mol
InChI Key: DQWXFCNTZHLVRN-UHFFFAOYSA-N
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Description

N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and a propiolamide group. Its chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

The synthesis of N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyridine and pyrimidine rings, followed by their functionalization and coupling. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and solvents (e.g., dichloromethane). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Medicine: It has potential as a therapeutic agent due to its unique chemical properties.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide can be compared with other similar compounds, such as:

  • N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)acetamide
  • N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)benzamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C22H20F3N7O3S

Molecular Weight

519.5 g/mol

IUPAC Name

N-[4-[[4-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]prop-2-ynamide

InChI

InChI=1S/C22H20F3N7O3S/c1-4-18(33)29-15-7-9-16(10-8-15)30-21-28-13-17(22(23,24)25)19(31-21)27-12-14-6-5-11-26-20(14)32(2)36(3,34)35/h1,5-11,13H,12H2,2-3H3,(H,29,33)(H2,27,28,30,31)

InChI Key

DQWXFCNTZHLVRN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C#C)S(=O)(=O)C

Origin of Product

United States

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